molecular formula C8H13ClO3 B1375960 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- CAS No. 82736-39-8

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

Cat. No.: B1375960
CAS No.: 82736-39-8
M. Wt: 192.64 g/mol
InChI Key: KIHLISCJPVOTJW-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is an organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, a chlorine atom, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- typically involves the chlorination of 2-Cyclohexen-1-ol followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The acetylation step involves reacting the chlorinated product with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-chloro-2-cyclohexenone.

    Reduction: Formation of 4-chloro-cyclohexanol.

    Substitution: Formation of 4-methoxy-2-cyclohexen-1-ol or 4-cyano-2-cyclohexen-1-ol.

Scientific Research Applications

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. The pathways involved may include oxidative stress response and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: Lacks the chlorine and acetate groups, making it less reactive in certain chemical reactions.

    4-Chloro-2-cyclohexen-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

    2-Cyclohexen-1-ol, acetate: Lacks the chlorine atom, affecting its substitution reactions.

Uniqueness

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is unique due to the presence of both chlorine and acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

acetic acid;(1S,4R)-4-chlorocyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO.C2H4O2/c7-5-1-3-6(8)4-2-5;1-2(3)4/h1,3,5-6,8H,2,4H2;1H3,(H,3,4)/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHLISCJPVOTJW-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C=CC1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](C=C[C@H]1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70836777
Record name Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70836777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82736-39-8
Record name Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70836777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 2
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 3
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 4
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 5
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 6
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.